SUVN-G3031, also known as Samelisant, is a potent and selective histamine H3 receptor (H3R) inverse agonist. [, , , , , , , , , , ] It is classified as a wake-promoting agent due to its ability to increase wakefulness and decrease sleep. [, , ] SUVN-G3031 is a synthetic compound specifically designed for scientific research purposes, particularly in investigating the role of the histaminergic system in sleep-wake regulation, cognitive function, and neurotransmitter modulation. [, , , , , , , , , , , , , , , , , , , , ]
N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide, also known as SUVN-G3031, is a novel compound under investigation for its potential therapeutic applications. This compound has garnered attention due to its selective action as an inverse agonist at the histamine H3 receptor, which plays a significant role in regulating neurotransmitter release and various physiological functions. The compound's design was guided by the need for improved pharmacological profiles in treating conditions such as sleep disorders and depression.
The compound was developed through a series of chemical optimizations aimed at enhancing its affinity for the histamine H3 receptor while minimizing off-target effects. Research indicates that SUVN-G3031 exhibits strong binding affinity (K_i = 8.73 nM) and selectivity over other receptors, making it a promising candidate for clinical development .
N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide belongs to the class of heterocyclic compounds containing piperidine and morpholine moieties. Its structural complexity allows it to interact with various biological targets, particularly the histamine H3 receptor, which is implicated in several central nervous system disorders .
The synthesis of N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide involves multiple steps that include the formation of key intermediates through standard organic reactions such as nucleophilic substitutions and coupling reactions.
The detailed synthetic pathway has been documented in patents related to the compound, showcasing its multi-step synthesis involving purification techniques such as recrystallization or chromatography .
The molecular structure of N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide can be represented as follows:
The compound features a cyclobutyl group attached to a piperidine ring, which is further linked to a phenolic ether and a morpholine acetamide structure, contributing to its biological activity.
N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide undergoes various chemical reactions typical of amides and ethers. Notably, it can participate in hydrolysis under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.
These reactions are crucial for understanding the stability and reactivity of the compound in biological systems.
The mechanism of action for N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide primarily involves its role as an inverse agonist at the histamine H3 receptor. By binding to this receptor, it inhibits the constitutive activity of the receptor, leading to increased release of neurotransmitters such as acetylcholine and norepinephrine.
Research has shown that SUVN-G3031 effectively promotes wakefulness while reducing rapid-eye-movement sleep in animal models, indicating its potential utility in treating sleep disorders . This mechanism is supported by its favorable pharmacokinetic profile demonstrated in preclinical studies.
These properties are essential for formulation development and understanding how the compound behaves in biological settings .
N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide is primarily investigated for:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2